
dioxido(oxo)silane;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido(oxo)silane;nickel(2+) is a compound with the molecular formula Ni3O12Si4. It is also known as silicic acid (H2SiO3), nickel(2+) salt (4:3). This compound is a nickel silicate, where nickel ions are coordinated with silicate ions. It has various applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;nickel(2+) typically involves the reaction of nickel salts with silicate sources. One common method involves heating a slurry of particulate silica in an aqueous nickel ammine carbonate solution at a pH above 7.5. The mixture is then filtered, washed, dried, and optionally calcined .
Industrial Production Methods
In industrial settings, the production of nickel silicate compounds often involves similar methods but on a larger scale. The process includes the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dioxido(oxo)silane;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced to form metallic nickel and other by-products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrides, and oxidizing agents such as oxygen or peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction reactions can yield metallic nickel, while oxidation reactions can produce nickel oxides.
Aplicaciones Científicas De Investigación
Dioxido(oxo)silane;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Mecanismo De Acción
The mechanism by which dioxido(oxo)silane;nickel(2+) exerts its effects involves its interaction with other molecules through coordination chemistry. The nickel ions in the compound can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular targets and pathways, influencing the overall reactivity and functionality of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Dioxido(oxo)silane;oxygen(2-);ytterbium(3+): This compound has a similar structure but contains ytterbium instead of nickel.
Various Silanes: Silanes with different substituents and metal ions can exhibit similar chemical properties and reactivity.
Uniqueness
Dioxido(oxo)silane;nickel(2+) is unique due to the presence of nickel ions, which impart specific catalytic and electronic properties to the compound. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Propiedades
Número CAS |
31748-25-1 |
|---|---|
Fórmula molecular |
Ni3O12Si4-2 |
Peso molecular |
480.41 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |
Clave InChI |
ASXBPHUHJDRIAA-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


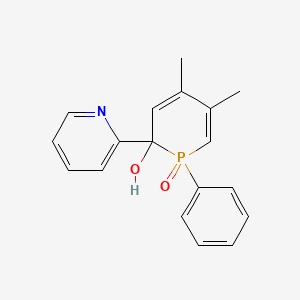
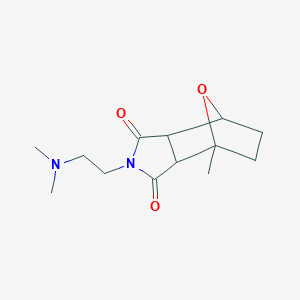

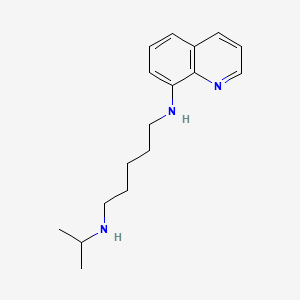
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)

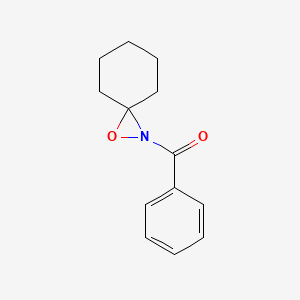


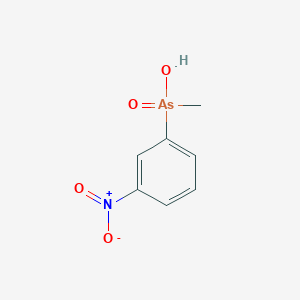
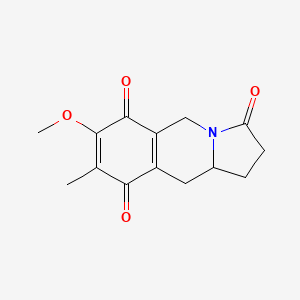
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


